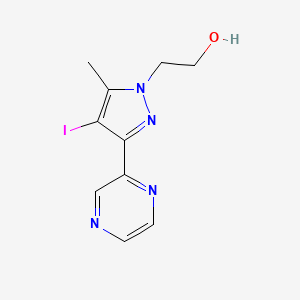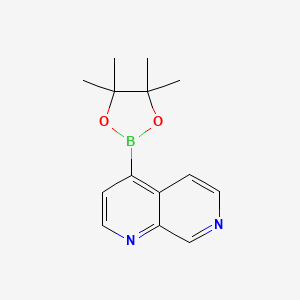![molecular formula C10H8O2S B13348129 4-Methoxybenzo[b]thiophene-3-carbaldehyde](/img/structure/B13348129.png)
4-Methoxybenzo[b]thiophene-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxybenzo[b]thiophene-3-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring and a methoxy group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxybenzo[b]thiophene-3-carbaldehyde typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method is the reaction of benzo[b]thiophene-3-carbaldehyde with methoxy-substituted reagents in the presence of a catalyst. For example, the reaction of benzo[b]thiophene-3-carbaldehyde with methoxybenzene in the presence of a base such as potassium hydroxide can yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methoxybenzo[b]thiophene-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methoxy group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 4-Methoxybenzo[b]thiophene-3-carboxylic acid.
Reduction: 4-Methoxybenzo[b]thiophene-3-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-Methoxybenzo[b]thiophene-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It can be used in the development of bioactive molecules with potential therapeutic properties.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Wirkmechanismus
The mechanism of action of 4-Methoxybenzo[b]thiophene-3-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxy group and the aldehyde functionality play crucial roles in its binding affinity and specificity towards these targets. The compound’s ability to undergo various chemical transformations also contributes to its versatility in different applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[b]thiophene-3-carbaldehyde: Lacks the methoxy group, which can affect its reactivity and applications.
4-Methoxybenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4-Methoxybenzo[b]thiophene-3-methanol: The aldehyde group is reduced to an alcohol.
Uniqueness
4-Methoxybenzo[b]thiophene-3-carbaldehyde is unique due to the presence of both the methoxy group and the aldehyde functionality, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Eigenschaften
Molekularformel |
C10H8O2S |
|---|---|
Molekulargewicht |
192.24 g/mol |
IUPAC-Name |
4-methoxy-1-benzothiophene-3-carbaldehyde |
InChI |
InChI=1S/C10H8O2S/c1-12-8-3-2-4-9-10(8)7(5-11)6-13-9/h2-6H,1H3 |
InChI-Schlüssel |
SQUSFGJSJZZTQQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C(=CC=C1)SC=C2C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(2,5-Dioxaspiro[3.5]nonan-8-yl)ethan-1-ol](/img/structure/B13348053.png)
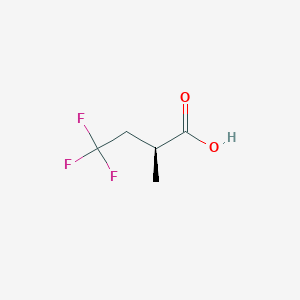


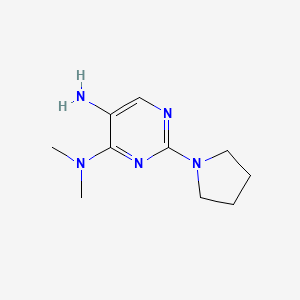


![4-(4-Methylpiperazin-1-yl)-3-(2-oxopropylidene)-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B13348092.png)
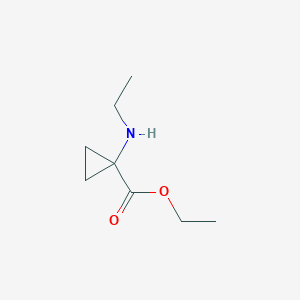

![2-(Benzo[d]isoxazol-5-yl)propan-1-amine](/img/structure/B13348105.png)
